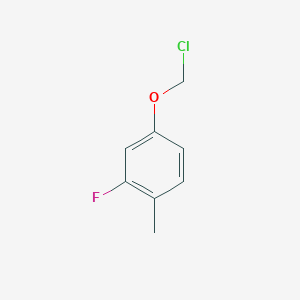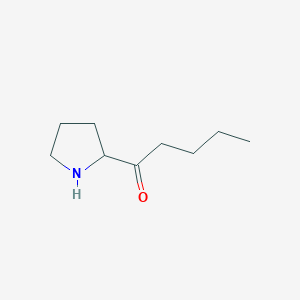
7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom and a methyl group in its structure makes it a unique derivative with specific chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various quinoline and dihydroisoquinoline derivatives, which can have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity to these targets, potentially leading to the modulation of various biological pathways . The exact pathways and molecular targets are still under investigation, but its unique structure allows for selective interactions that can result in specific biological effects .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but without the fluorine and methyl groups.
7-Fluoro-1,2,3,4-tetrahydroisoquinoline: A similar compound with only the fluorine substitution.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with only the methyl substitution.
Uniqueness: The presence of both the fluorine and methyl groups in 7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione makes it unique compared to its analogs.
Eigenschaften
Molekularformel |
C10H8FNO2 |
|---|---|
Molekulargewicht |
193.17 g/mol |
IUPAC-Name |
7-fluoro-2-methyl-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C10H8FNO2/c1-12-9(13)4-6-2-3-7(11)5-8(6)10(12)14/h2-3,5H,4H2,1H3 |
InChI-Schlüssel |
CHMSQVIAGIPJTP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)CC2=C(C1=O)C=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


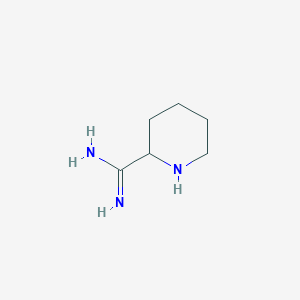
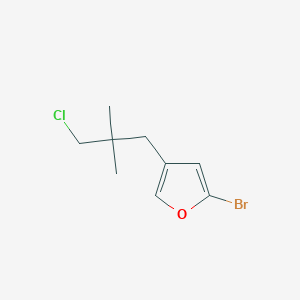
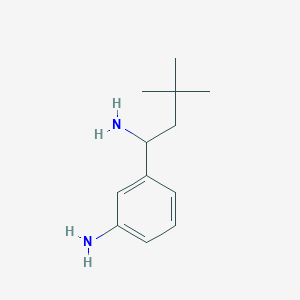

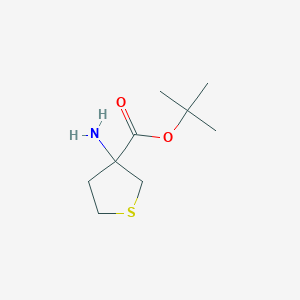
![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B13179473.png)


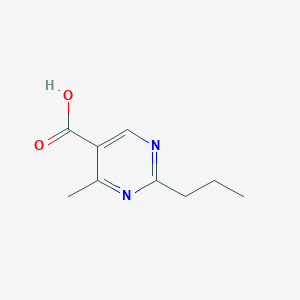

![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13179497.png)
